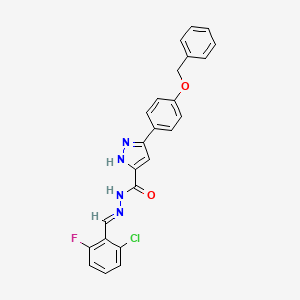

5-(4-(Benzyloxy)phenyl)-N'-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide

Description

5-(4-(Benzyloxy)phenyl)-N'-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole-based hydrazone derivative with a complex molecular architecture. Its core structure consists of a pyrazole ring substituted at the 3-position with a carbohydrazide group and at the 5-position with a 4-benzyloxyphenyl moiety. The hydrazone linkage connects the pyrazole core to a 2-chloro-6-fluorobenzylidene group, introducing halogen and fluorine substituents that enhance electronic and steric properties .

This compound’s structural diversity arises from:

- Chloro-fluorobenzylidene moiety: Provides electron-withdrawing effects, influencing reactivity and binding to biological targets.

- Hydrazone functional group: Imparts flexibility for hydrogen bonding and coordination with metal ions .

Pyrazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Properties

CAS No. |

302918-10-1 |

|---|---|

Molecular Formula |

C24H18ClFN4O2 |

Molecular Weight |

448.9 g/mol |

IUPAC Name |

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C24H18ClFN4O2/c25-20-7-4-8-21(26)19(20)14-27-30-24(31)23-13-22(28-29-23)17-9-11-18(12-10-17)32-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+ |

InChI Key |

JBBOOHURMYFHSO-MZJWZYIUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC=C4Cl)F |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC=C4Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)phenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzyloxyphenyl Intermediate: The initial step involves the synthesis of the benzyloxyphenyl intermediate through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

Synthesis of the Chloro-Fluorobenzylidene Intermediate: The next step involves the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

Cyclization to Form the Pyrazole Core: The final step involves the cyclization of the hydrazone intermediate with the benzyloxyphenyl intermediate under acidic conditions to form the pyrazole carbohydrazide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzyloxy)phenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the chloro-fluorobenzylidene moiety, resulting in the formation of corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-(Benzyloxy)phenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The inhibition of these enzymes disrupts cellular processes, leading to the suppression of cancer cell growth and proliferation. Additionally, the compound’s electronic properties enable it to participate in charge transfer processes, making it valuable in materials science applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with analogous pyrazole-carbohydrazide derivatives. Below is a detailed analysis:

Substituent Effects on Pharmacological Properties

- Halogen Substitutions :

- Chlorine : Enhances lipophilicity and enzyme inhibition (e.g., antifungal activity in Candida spp. ).

- Fluorine : Improves metabolic stability and bioavailability via C-F bond stability .

- Benzyloxy vs. Nitro Groups :

- Benzyloxy increases membrane permeability, while nitro groups enhance redox-mediated cytotoxicity but reduce solubility .

- Hydrazone Linkage :

- Critical for chelating metal ions (e.g., Fe³⁺ in oxidative stress pathways) and forming hydrogen bonds with biological targets .

Key Research Findings

- Antimicrobial Potential: Fluorinated analogs show broader-spectrum activity compared to chlorinated derivatives, likely due to enhanced membrane penetration .

- Anticancer Activity: Pyrazole-hydrazones with electron-withdrawing groups (e.g., Cl, NO₂) exhibit IC₅₀ values <10 μM in MCF-7 cells, though the target compound’s efficacy requires validation .

- Solubility Challenges : Hydroxybenzylidene derivatives (e.g., ) outperform halogenated analogs in aqueous solubility, critical for drug formulation.

Biological Activity

5-(4-(Benzyloxy)phenyl)-N'-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(4-(benzyloxy)phenyl)-N'-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide is , with a molecular weight of approximately 359.82 g/mol. The structure features a pyrazole ring, which is often associated with various pharmacological activities.

The biological activity of this compound primarily arises from its interaction with specific biological targets, including:

- Protein Kinases : Compounds containing a pyrazole moiety have been shown to modulate protein kinase activity, influencing cellular proliferation and apoptosis pathways .

- Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, thereby affecting cancer cell growth and viability .

Anticancer Activity

Research indicates that compounds similar to 5-(4-(benzyloxy)phenyl)-N'-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide exhibit significant cytotoxic effects against various cancer cell lines:

- Breast Cancer (MCF-7) : In vitro studies have shown that derivatives can inhibit MCF-7 cell proliferation with IC50 values in the low micromolar range .

- Cervical Cancer (SiHa) : One study reported an IC50 value of 3.60 ± 0.45 µM for a closely related compound against SiHa cells, indicating potent anticancer activity .

- Prostate Cancer (PC-3) : Selective potency was observed in PC-3 cells with an IC50 value of 2.97 ± 0.88 µM for certain derivatives .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. Certain compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.